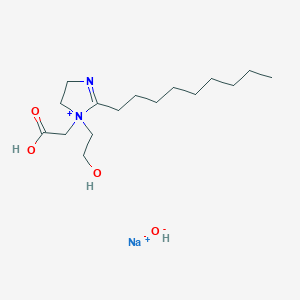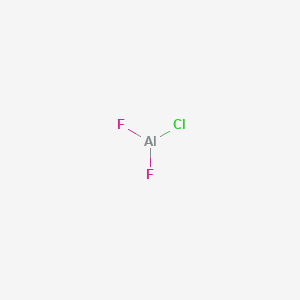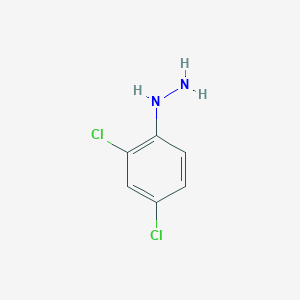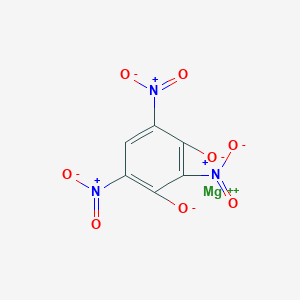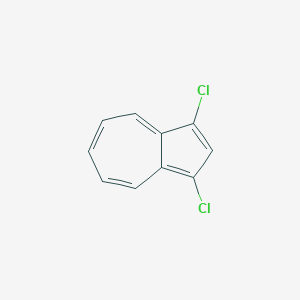
Azulene, 1,3-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azulene, 1,3-dichloro- is a chemical compound that is widely used in scientific research. It is a derivative of azulene, which is a natural organic compound found in chamomile oil. Azulene, 1,3-dichloro- is synthesized through a complex process, and it has been found to have a wide range of applications in various fields of research.
Wirkmechanismus
The mechanism of action of azulene, 1,3-dichloro- is not fully understood. However, it has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to scavenge free radicals, which are responsible for oxidative stress and cell damage.
Biochemische Und Physiologische Effekte
Azulene, 1,3-dichloro- has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer, diabetes, and cardiovascular diseases. It has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
Azulene, 1,3-dichloro- has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other organic compounds. However, it has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on azulene, 1,3-dichloro-. One direction is the development of new drugs based on its anti-inflammatory and antioxidant properties. Another direction is the development of new catalysts for various chemical reactions. Additionally, the potential use of azulene, 1,3-dichloro- as an antimicrobial agent needs to be further explored. Furthermore, the mechanism of action of azulene, 1,3-dichloro- needs to be fully understood to explore its potential applications in various fields of scientific research.
Conclusion
In conclusion, azulene, 1,3-dichloro- is a promising compound that has a wide range of applications in various fields of scientific research. It is synthesized through a complex process and has been found to have anti-inflammatory, antioxidant, and antimicrobial properties. Although it has some limitations, its potential applications in the development of new drugs, catalysts, and antimicrobial agents make it an exciting compound for future research.
Synthesemethoden
Azulene, 1,3-dichloro- is synthesized through a complex process that involves the reaction of 1,4-dichloro-2-nitrobenzene with sodium azide in the presence of copper powder. The resulting compound is then reduced with sodium dithionite to produce azulene, 1,3-dichloro-. The synthesis method is time-consuming and requires a high level of expertise.
Wissenschaftliche Forschungsanwendungen
Azulene, 1,3-dichloro- has been found to have a wide range of applications in various fields of scientific research. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst in various chemical reactions. In addition, azulene, 1,3-dichloro- has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
14658-94-7 |
|---|---|
Produktname |
Azulene, 1,3-dichloro- |
Molekularformel |
C10H6Cl2 |
Molekulargewicht |
197.06 g/mol |
IUPAC-Name |
1,3-dichloroazulene |
InChI |
InChI=1S/C10H6Cl2/c11-9-6-10(12)8-5-3-1-2-4-7(8)9/h1-6H |
InChI-Schlüssel |
WHRWUFQUMNUVQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C(C=C2Cl)Cl)C=C1 |
Kanonische SMILES |
C1=CC=C2C(=C(C=C2Cl)Cl)C=C1 |
Andere CAS-Nummern |
14658-94-7 |
Synonyme |
Azulene, 1,3-dichloro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



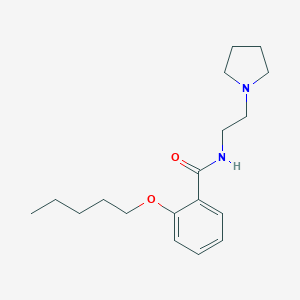
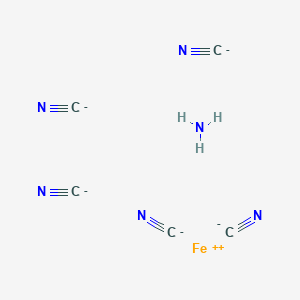
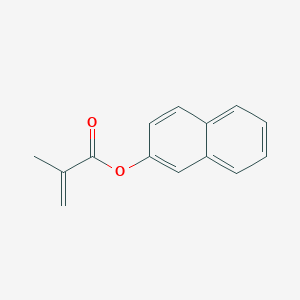

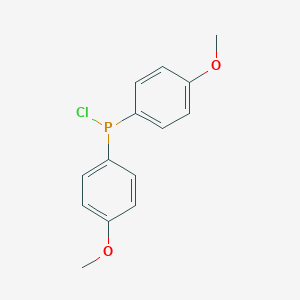
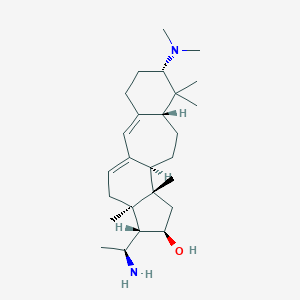
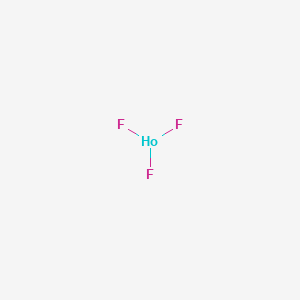
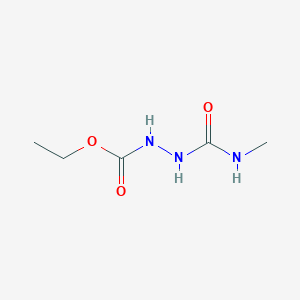
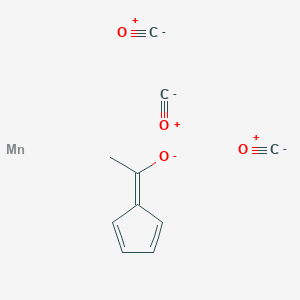
![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B84524.png)
